REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([CH:11]([C:14]2[CH:19]=[CH:18][CH:17]=[C:16](I)[CH:15]=2)[N+:12]#[C-:13])(=[O:10])=[O:9])=[CH:4][CH:3]=1.CN1C(C2SC3N=CN=C(N)C=3N=2)=C(C2C=CC=CC=2)N=C1C#C[Si](C)(C)C.IC1C=C(C(N[CH:68]=[O:69])S(C2C=CC(C)=CC=2)(=O)=O)C=CC=1>>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([CH:11]([N+:12]#[C-:13])[C:14]2[CH:19]=[CH:18][C:17]([O:69][CH3:68])=[CH:16][CH:15]=2)(=[O:10])=[O:9])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)C([N+]#[C-])C1=CC(=CC=C1)I
|
Name
|
(4-methoxyphenyl)(phenylsulfonyl)methylformamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C(=NC(=C1C=1SC=2N=CN=C(C2N1)N)C1=CC=CC=C1)C#C[Si](C)(C)C
|
Name
|
Intermediate 52
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
IC=1C=C(C=CC1)C(S(=O)(=O)C1=CC=C(C=C1)C)NC=O
|
Name
|
solid
|
Quantity
|
26.15 g
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)C(C1=CC=C(C=C1)OC)[N+]#[C-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |